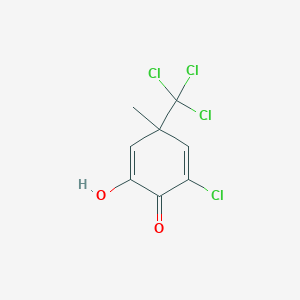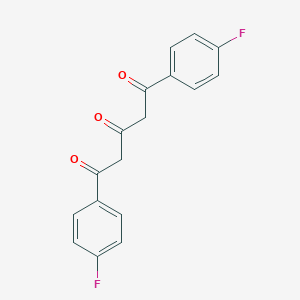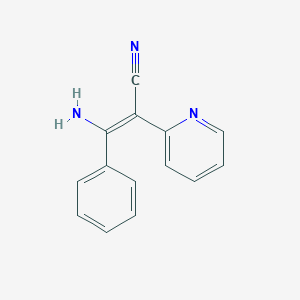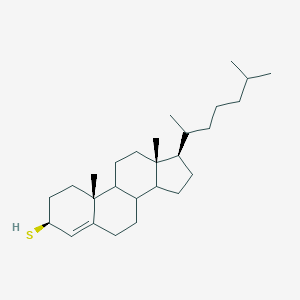
Cholest-4-ene-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-4-ene-3-thiol, also known as 4-cholesten-3-one-1-thiol or COT, is a steroidal compound that has been extensively studied for its potential therapeutic applications. It is a sulfur-containing derivative of cholesterol and is synthesized in the liver.
Mecanismo De Acción
The exact mechanism of action of cholest-4-ene-3-thiol is not fully understood. However, it is believed to work by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects:
Cholest-4-ene-3-thiol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which is believed to contribute to its neuroprotective effects. It has also been shown to improve mitochondrial function, which is important for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cholest-4-ene-3-thiol in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on cholest-4-ene-3-thiol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of cholest-4-ene-3-thiol and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of cholest-4-ene-3-thiol involves the reaction of cholesterol with hydrogen sulfide in the presence of a catalyst. The resulting product is purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
Cholest-4-ene-3-thiol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C27H46S |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol |
InChI |
InChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3/t19?,21-,22?,23+,24?,25?,26-,27+/m0/s1 |
Clave InChI |
FAODDNXUWZRRDC-RJLWFLQPSA-N |
SMILES isomérico |
CC(C)CCCC(C)[C@H]1CCC2[C@@]1(CCC3C2CCC4=C[C@H](CC[C@]34C)S)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)S)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



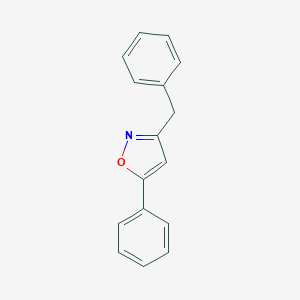
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
